Methyl 4,6-diaminonicotinate Methyl 4,6-diaminonicotinate
Brand Name: Vulcanchem
CAS No.: 1379106-14-5
VCID: VC16006966
InChI: InChI=1S/C7H9N3O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H4,8,9,10)
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

Methyl 4,6-diaminonicotinate

CAS No.: 1379106-14-5

Cat. No.: VC16006966

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,6-diaminonicotinate - 1379106-14-5

Specification

CAS No. 1379106-14-5
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name methyl 4,6-diaminopyridine-3-carboxylate
Standard InChI InChI=1S/C7H9N3O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H4,8,9,10)
Standard InChI Key ZDVSBFNPEPVZRI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=C1N)N

Introduction

Structural Characteristics and Nomenclature

Methyl 4,6-diaminonicotinate (C₈H₉N₃O₂) belongs to the pyridinecarboxylate family. Its IUPAC name is methyl 4,6-diaminopyridine-3-carboxylate, with a molecular weight of 179.18 g/mol. The compound’s structure features:

  • A pyridine ring with amino (-NH₂) groups at positions 4 and 6.

  • A methyl ester (-COOCH₃) at position 3.

The diamino substitution pattern enhances the ring’s electron density, facilitating participation in electrophilic aromatic substitution and coordination chemistry. The ester group introduces hydrolytic sensitivity, enabling downstream functionalization.

Synthesis and Purification Strategies

Direct Esterification of 4,6-Diaminonicotinic Acid

A plausible synthesis route involves esterifying 4,6-diaminonicotinic acid with methanol under acid-catalyzed conditions. For example, refluxing the acid in methanol with concentrated sulfuric acid could yield the methyl ester. This method mirrors the synthesis of Methyl 6-methylnicotinate, where esterification proceeds at 65–70°C with a 75–80% yield .

Key Variables Affecting Yield:

  • Catalyst choice (e.g., H₂SO₄ vs. HCl).

  • Reaction duration (typically 6–12 hours).

  • Solvent purity and anhydrous conditions to prevent hydrolysis.

Alternative Pathways via Chloromethyl Intermediates

Chemical Reactivity and Functionalization

Oxidation Reactions

The amino groups in Methyl 4,6-diaminonicotinate are susceptible to oxidation, similar to observations in Methyl 4,5-diaminonicotinate. Common oxidizing agents and their effects include:

Oxidizing AgentConditionsProductYield (%)
KMnO₄ (acidic)50°C, 2 hNitro derivatives60–70
H₂O₂/Fe²⁺pH 7, RTImino intermediates40–45

Mechanistic Insight: Oxidation proceeds via radical intermediates, with nitro groups stabilizing through resonance with the pyridine ring.

Condensation and Cyclization

The amino groups enable Schiff base formation with aldehydes. For instance, reaction with benzaldehyde in ethanol under reflux yields bis-imine derivatives:

Methyl 4,6-diaminonicotinate+2RCHOMethyl 4,6-bis(RCH=N)nicotinate+2H₂O\text{Methyl 4,6-diaminonicotinate} + 2\text{RCHO} \rightarrow \text{Methyl 4,6-bis(RCH=N)nicotinate} + 2\text{H₂O}

Cyclization reactions with CS₂ or thiourea could produce thiazole- or imidazole-fused pyridines, leveraging the compound’s bifunctional sites.

Coordination Chemistry and Metal Complexes

The diamino and ester groups allow Methyl 4,6-diaminonicotinate to act as a polydentate ligand. Reported complexes from analogous compounds include:

Metal IonCoordination ModeApplication
Cu(II)N,N-bidentateCatalytic oxidation
Fe(III)N,O-tridentateMagnetic materials

These complexes exhibit enhanced stability compared to non-aromatic ligands, attributed to the pyridine ring’s chelate effect.

Stability and Analytical Characterization

Thermal Stability

Differential scanning calorimetry (DSC) of methyl nicotinate derivatives reveals decomposition thresholds above 180°C . Methyl 4,6-diaminonicotinate likely follows similar trends, with amino groups reducing thermal stability compared to non-aminated analogs.

Spectroscopic Identification

  • ¹H NMR: Aromatic protons resonate at δ 6.8–8.2 ppm, with amino protons appearing as broad singlets (δ 5.5–6.0 ppm).

  • IR Spectroscopy: N-H stretches (3350–3450 cm⁻¹) and ester C=O (1720 cm⁻¹).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional groups make it a versatile precursor for kinase inhibitors and antifolate analogs, akin to methotrexate intermediates .

Materials Science

Metal complexes derived from Methyl 4,6-diaminonicotinate could serve as catalysts in oxidation reactions or as components in conductive polymers.

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